molecular formula C7H4FNO3 B1301997 2-Fluoro-5-nitrobenzaldehyde CAS No. 27996-87-8

2-Fluoro-5-nitrobenzaldehyde

Cat. No. B1301997
CAS RN: 27996-87-8
M. Wt: 169.11 g/mol
InChI Key: VVXFDFQEIRGULC-UHFFFAOYSA-N
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Patent
US04456772

Procedure details

18.6 g (0.1 mol) of 2-chloro-5-nitrobenzaldehyde and 11.6 g (0.2 mol) of dry potassium fluoride in 50 ml of dimethylformamide are stirred for 12 hours at 100° C. The solvent is then distilled off in vacuo and the residue is stirred in 100 ml of water. The crude 2-fluoro-5-nitrobenzaldehyde is filtered off under suction, washed with water and dried. 16.7 g of 2-fluoro-5-nitrobenzaldehyde with a content of 96% are obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].[F-:13].[K+]>CN(C)C=O>[F:13][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
11.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the residue is stirred in 100 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is then distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
The crude 2-fluoro-5-nitrobenzaldehyde is filtered off under suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 16.7 g
YIELD: PERCENTYIELD 94.8%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.